An In-Depth Technical Guide to 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone: Properties, Synthesis, and Characterization for Drug Development Professionals
An In-Depth Technical Guide to 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone: Properties, Synthesis, and Characterization for Drug Development Professionals
Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.
Propiophenone scaffolds, in particular, are prevalent in a variety of biologically active compounds. The combination of a propiophenone core with fluorine substitution, as seen in 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone, presents a compelling structural motif for the development of novel therapeutics. The ketone functional group can act as a hydrogen bond acceptor, while the fluorinated phenyl rings can engage in various non-covalent interactions within a biological target.
Predicted Physicochemical Properties
While experimental data for 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone is not available, we can extrapolate its properties from closely related analogs and computational models.
Table 1: Predicted Physicochemical Properties of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone and Related Analogs
| Property | Predicted/Computed Value for 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone | 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone[1] | 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone[2] |
| Molecular Formula | C₁₅H₁₁F₃O | C₁₅H₁₁F₃O | C₁₅H₁₁F₃O |
| Molecular Weight | 264.24 g/mol | 264.24 g/mol | 264.24 g/mol |
| XLogP3 | ~3.8 | 3.8 | 3.8 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 |
| Rotatable Bonds | 4 | 4 | 4 |
| Appearance | Predicted to be a solid at room temperature | Not specified | Not specified |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | Not specified | Not specified |
Note: Values for the target compound are estimations based on its structural similarity to the provided analogs. XLogP3 is a computed measure of lipophilicity.
Proposed Synthesis Pathway: A Rational Approach
A plausible and efficient route for the synthesis of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone is via a Friedel-Crafts acylation reaction. This well-established method is widely used for the formation of carbon-carbon bonds to an aromatic ring.
Retrosynthetic Analysis
The target molecule can be disconnected at the bond between the carbonyl carbon and the difluorophenyl ring, suggesting 1,3-difluorobenzene and 3-(3-fluorophenyl)propanoyl chloride as the starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-(3-Fluorophenyl)propanoic Acid
This precursor can be synthesized from 3-fluorobenzaldehyde via a Wittig reaction followed by hydrogenation, or more directly through the hydrolysis of 3-(3-fluorophenyl)propanenitrile.
Step 2: Synthesis of 3-(3-Fluorophenyl)propanoyl Chloride
The synthesized 3-(3-fluorophenyl)propanoic acid is then converted to its corresponding acid chloride.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-fluorophenyl)propanoic acid (1 equivalent).
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Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) at room temperature.
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Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3-fluorophenyl)propanoyl chloride. This is often used in the next step without further purification.
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Step 3: Friedel-Crafts Acylation to Yield 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone
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Procedure:
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an excess of 1,3-difluorobenzene, which acts as both the reactant and the solvent.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the crude 3-(3-fluorophenyl)propanoyl chloride (1 equivalent) dropwise to the stirred suspension.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone.
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Caption: Proposed synthetic workflow for the target molecule.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the three phenyl rings, with splitting patterns influenced by the fluorine substituents. The two methylene groups of the propyl chain will appear as triplets.
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¹³C NMR: The carbon NMR will display distinct signals for each carbon atom in the molecule. The carbonyl carbon will have a characteristic downfield shift (around 190-200 ppm). The carbon atoms attached to fluorine will show coupling (C-F coupling), resulting in doublets.
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¹⁹F NMR: The fluorine NMR will show signals for the three fluorine atoms at their respective chemical shifts, which can help confirm their positions on the aromatic rings.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-F stretching and aromatic C-H and C=C vibrations.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol is a common starting point. The purity is determined by the area percentage of the main peak.
Potential Applications in Drug Development
Fluorinated propiophenone derivatives have shown promise in various therapeutic areas. The structural features of 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone make it an interesting candidate for several applications:
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Enzyme Inhibition: The ketone moiety can act as a warhead to form covalent or non-covalent adducts with active site residues of enzymes, particularly proteases. Peptidyl fluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[3]
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Receptor Modulation: The aromatic rings and fluorine atoms can participate in crucial binding interactions (e.g., π-π stacking, halogen bonding) with receptor pockets.
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Scaffold for Library Synthesis: This molecule can serve as a versatile building block for the synthesis of a library of related compounds for high-throughput screening in various disease models.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2',4'-Difluoro-3-(3-fluorophenyl)propiophenone. Based on the safety data for related compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.
Conclusion
2',4'-Difluoro-3-(3-fluorophenyl)propiophenone represents a promising scaffold for the development of new chemical entities in drug discovery. While experimental data for this specific molecule is currently limited, this guide provides a comprehensive predictive overview of its properties, a rational synthetic approach, and a robust characterization workflow. The insights provided herein are intended to empower researchers and drug development professionals to explore the potential of this and other related fluorinated ketones in their quest for novel therapeutics.
References
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